1,3-Thiazinane-4-carboxylic acid;hydrate
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Overview
Description
1,3-Thiazinane-4-carboxylic acid;hydrate is a chemical compound that belongs to the class of thiazinanes It is characterized by a six-membered ring containing both nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Thiazinane-4-carboxylic acid can be synthesized through the reaction of homocysteine thiolactone with formaldehyde in an aqueous environment. This reaction forms a substituted thiazinane carboxylic acid . The reaction conditions typically involve the use of a catalyst such as pyridine and derivatization with isobutyl chloroformate .
Industrial Production Methods
Industrial production methods for 1,3-Thiazinane-4-carboxylic acid are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications, involving similar reaction conditions and reagents.
Chemical Reactions Analysis
Types of Reactions
1,3-Thiazinane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amines, depending on the type of reaction and the reagents used.
Scientific Research Applications
1,3-Thiazinane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in metabolic pathways and disease mechanisms.
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Thiazinane-4-carboxylic acid involves its reactivity towards aldehydes in an aqueous environment, forming substituted thiazinane carboxylic acids . This reaction is non-enzymatic and occurs naturally in biological systems. The molecular targets and pathways involved in its action are still under investigation, but it is known to interact with various biomolecules, influencing metabolic processes.
Comparison with Similar Compounds
1,3-Thiazinane-4-carboxylic acid can be compared with other similar compounds such as:
- 1,2,3-Thiadiazole-4-carboxylic acid
- 2-(4-Pyrimidinyl)-1,3-thiazole-4-carboxylic acid
- 2-(4-methoxybenzyl)-1,3-thiazole-4-carboxylic acid
These compounds share similar structural features but differ in their chemical properties and reactivity. The uniqueness of 1,3-Thiazinane-4-carboxylic acid lies in its specific reactivity towards aldehydes and its formation in biological systems .
Properties
CAS No. |
61414-26-4 |
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Molecular Formula |
C5H11NO3S |
Molecular Weight |
165.21 g/mol |
IUPAC Name |
1,3-thiazinane-4-carboxylic acid;hydrate |
InChI |
InChI=1S/C5H9NO2S.H2O/c7-5(8)4-1-2-9-3-6-4;/h4,6H,1-3H2,(H,7,8);1H2 |
InChI Key |
GSAMUXCASCUOEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCNC1C(=O)O.O |
Origin of Product |
United States |
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